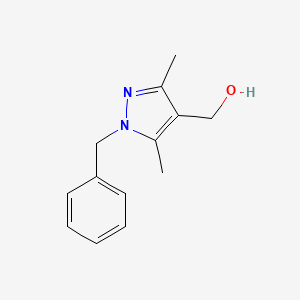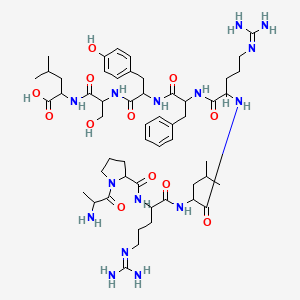
2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound features both bromine and fluorine substituents on its phenyl and pyridinyl rings, respectively. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone typically involves multi-step organic reactions. One common method might include:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic rings.
Friedel-Crafts Acylation: Formation of the ethanone linkage between the phenyl and pyridinyl rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound might be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)-1-(6-bromopyridin-2-yl)ethanone
- 2-(3-Bromo-4-fluorophenyl)-1-(6-chloropyridin-2-yl)ethanone
- 2-(3-Chloro-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone
Uniqueness
The uniqueness of 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can affect the compound’s electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H8Br2FNO |
|---|---|
Poids moléculaire |
373.01 g/mol |
Nom IUPAC |
2-(3-bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-6-8(4-5-10(9)16)7-12(18)11-2-1-3-13(15)17-11/h1-6H,7H2 |
Clé InChI |
PAENEDFQUUHDDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C(=O)CC2=CC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)


![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)

![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)


![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)


